molecular formula C27H32N4O4S B11214961 7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11214961
M. Wt: 508.6 g/mol
InChI Key: JZENKYLODULGGM-UHFFFAOYSA-N
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Description

The compound 7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a quinazolinone derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • 6-Thioxo group: Enhances electronic delocalization and may influence binding interactions.
  • Hexyl chain: A 6-oxohexyl linker connecting the quinazolinone core to a piperazine moiety.
  • Piperazine substituent: The 4-(2,5-dimethylphenyl) group on the piperazine ring introduces steric bulk and lipophilicity, likely impacting receptor affinity and pharmacokinetics.

Properties

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

7-[6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H32N4O4S/c1-18-7-8-19(2)22(14-18)29-10-12-30(13-11-29)25(32)6-4-3-5-9-31-26(33)20-15-23-24(35-17-34-23)16-21(20)28-27(31)36/h7-8,14-16H,3-6,9-13,17H2,1-2H3,(H,28,36)

InChI Key

JZENKYLODULGGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

  • Synthetic routes for this compound may involve multistep processes.
  • One possible approach could start with the synthesis of the quinazolinone core, followed by the introduction of the piperazine and thioxo groups.
  • Specific reaction conditions and reagents would depend on the synthetic strategy chosen.
  • Industrial production methods likely optimize yield and scalability.
  • Chemical Reactions Analysis

    • This compound could undergo various reactions:

        Oxidation: Oxidative transformations of the thioxo group or other functional groups.

        Reduction: Reduction of nitro groups or other carbonyl functionalities.

        Substitution: Substitution reactions at various positions.

    • Common reagents might include reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).
    • Major products would vary based on the specific reaction conditions.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. Could it target specific receptors or enzymes?

      Agrochemicals: Explore herbicidal or pesticidal properties.

      Materials Science: Assess its use in materials with unique properties.

      Biological Studies: Investigate its effects on cellular processes.

  • Mechanism of Action

    • To uncover its mechanism, researchers would study its interactions with biological targets.
    • Molecular targets could include enzymes, receptors, or signaling pathways.
    • Pathways involved might include cell cycle regulation, apoptosis, or inflammation.
  • Comparison with Similar Compounds

    Structural Analogs and Substituent Effects

    The following table summarizes key differences between the target compound and its closest structural analogs from the evidence:

    Compound Piperazine Substituent Alkyl Chain Length Key Structural/Functional Differences
    Target Compound 2,5-dimethylphenyl 6-oxohexyl High lipophilicity due to dual methyl groups
    7-(6-(4-(2-Fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 2-fluorophenyl 6-oxohexyl Electronegative fluorine enhances metabolic stability
    7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 2,3-dimethylphenyl 4-oxobutyl Shorter chain reduces molecular weight and solubility
    Key Findings:

    The 2,3-dimethylphenyl variant () may exhibit reduced steric hindrance compared to the target’s 2,5-dimethyl substitution, possibly enhancing conformational flexibility .

    Alkyl Chain Length :

    • The 6-oxohexyl chain in the target compound and analog increases lipophilicity, favoring blood-brain barrier penetration for CNS targets. In contrast, the 4-oxobutyl chain in ’s compound may improve aqueous solubility but reduce tissue distribution .

    Chemoinformatic Similarity Analysis

    Using methodologies from , structural similarity coefficients (e.g., Tanimoto) can quantify differences:

    • The target compound and analog share high similarity (~85–90%) due to identical chain length and core structure. Differences arise primarily from the phenyl substituent (fluorine vs. methyl groups) .
    • The compound shows moderate similarity (~60–70%) due to its shorter chain and alternative substitution pattern .

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